molecular formula C9H8F3NOS B2641614 2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 34282-26-3

2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2641614
CAS No.: 34282-26-3
M. Wt: 235.22
InChI Key: LRIKARNWWZHGBR-UHFFFAOYSA-N
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Description

2-Mercapto-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 34282-26-3) is an acetamide derivative characterized by a mercapto (-SH) group at the C2 position and a 3-(trifluoromethyl)phenyl substituent on the nitrogen atom. Its molecular formula is C₉H₈F₃NOS, with a molecular weight of 235.23 g/mol . The compound is classified as an irritant, necessitating careful handling .

Properties

IUPAC Name

2-sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c10-9(11,12)6-2-1-3-7(4-6)13-8(14)5-15/h1-4,15H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIKARNWWZHGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CS)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride to form an intermediate, which is then treated with thiourea to yield the final product . The reaction conditions generally include:

  • Step 1: Formation of Intermediate

      Reagents: 3-(trifluoromethyl)aniline, chloroacetyl chloride

      Solvent: Dichloromethane (DCM)

      Temperature: 0-5°C

      Reaction Time: 2-3 hours

  • Step 2: Formation of Final Product

      Reagents: Intermediate from Step 1, thiourea

      Solvent: Ethanol

      Temperature: Reflux

      Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiols

    Substitution: Various substituted phenylacetamides

Scientific Research Applications

2-Mercapto-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Piperazine-Substituted Acetamides

Compounds 14–17 from feature a piperazine ring attached to the acetamide core, replacing the mercapto group in the target compound. For example:

  • Compound 14 : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
    • Molecular Weight : 433.48 g/mol
    • Key Features : The piperazine ring enhances solubility and may improve CNS penetration, contributing to anticonvulsant activity observed in such derivatives .
Compound Structural Feature Molecular Weight (g/mol) Biological Activity Reference
Target -SH, 3-CF₃-Ph 235.23 Not reported
14 4-Phenylpiperazine, 3-CF₃-Ph 433.48 Anticonvulsant candidate

Key Difference : The target lacks the piperazine moiety, likely reducing solubility and altering pharmacokinetics compared to compound 13.

Positional Isomer: 2-Mercapto-N-(2-(Trifluoromethyl)phenyl)acetamide

Compound 2f () is a positional isomer with the trifluoromethyl group at the phenyl ring’s 2-position instead of 3:

  • Molecular Weight : 235.23 g/mol (identical to target)
  • 1H NMR : Distinct aromatic proton shifts (δ 8.22, 7.64) due to substituent positioning .

Implications : The 3-CF₃ substitution in the target may offer better steric alignment for target binding compared to the 2-CF₃ isomer.

Benzothiazole Derivatives

Compound 13 () incorporates a benzothiazole ring:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
    • Molecular Weight : 420.28 g/mol
    • Synthesis : Microwave-assisted, yielding 19% after purification .

The target’s simpler structure may prioritize synthetic accessibility over potency.

Pesticide Acetamides

–5 lists agrochemicals like alachlor and pretilachlor , which feature chloro and alkyl groups:

  • Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
    • Use : Herbicide
    • Structural Contrast : Chloro and methoxymethyl groups enhance lipophilicity, suited for soil retention .

Key Insight : The target’s trifluoromethyl and thiol groups may confer unique reactivity but reduce environmental stability compared to herbicidal acetamides.

Other Acetamide Derivatives

  • N-(4-Anilinophenyl)-2-sulfanylacetamide (): Incorporates a phenylamino group, enabling hydrogen bonding interactions absent in the target .
  • 2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide (): Hydroxyethylamino group improves water solubility (MW 278.23 g/mol) .

Data Table: Comparative Analysis of Selected Acetamides

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Activity/Use Reference
2-Mercapto-N-[3-(CF₃)Ph]acetamide (Target) -SH, 3-CF₃-Ph 235.23 Not reported Research chemical
Compound 14 4-Phenylpiperazine, 3-CF₃-Ph 433.48 Not reported Anticonvulsant
Compound 2f (Positional isomer) -SH, 2-CF₃-Ph 235.23 93–95 Not reported
Alachlor Cl, 2,6-diethyl, methoxymethyl 269.77 39–42 Herbicide
Compound 13 (Benzothiazole) Benzothiazole, 3-CF₃-Ph 420.28 Not reported Patent application

Biological Activity

2-Mercapto-N-[3-(trifluoromethyl)phenyl]acetamide, a sulfur-containing compound, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and other pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 34282-26-3
  • Molecular Formula : C10H8F3N1S1O1

The compound features a thiol group (-SH) which is significant for its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values ranged from 15.625 to 62.5 μg/mL depending on the strain tested.
  • Mechanism of Action : The antimicrobial action is primarily bactericidal, involving the disruption of protein synthesis pathways and inhibition of nucleic acid production .

Anticancer Activity

The compound has also been investigated for its anticancer potential:

  • Cell Lines Tested : In vitro studies have assessed its effects on pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3).
  • Results : Preliminary MTT assays indicated that the compound affects cell viability significantly, with some derivatives showing superior potency compared to established anticancer drugs .

Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC: 15.625–62.5 μg/mL
AntimicrobialEscherichia coliBactericidal effect
AnticancerPancreatic cancer cell linesReduced viability in vitro
AntifungalVarious fungal strainsModerate activity observed

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
  • Receptor Binding : The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and receptor interaction.

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